(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)-
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)-
Brand Name:
Vulcanchem
CAS No.:
168280-54-4
VCID:
VC0061897
InChI:
InChI=1S/C16H16N4OS/c17-20-15(21)13-11-8-4-5-9-12(11)22-14(13)19-16(20)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)NC4=CC=CC=C4
Molecular Formula:
C16H16N4OS
Molecular Weight:
312.4 g/mol
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)-
CAS No.: 168280-54-4
Main Products
VCID: VC0061897
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol
CAS No. | 168280-54-4 |
---|---|
Product Name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)- |
Molecular Formula | C16H16N4OS |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 3-amino-2-anilino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C16H16N4OS/c17-20-15(21)13-11-8-4-5-9-12(11)22-14(13)19-16(20)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19) |
Standard InChIKey | WNRRMNQOXSDVCN-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)NC4=CC=CC=C4 |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)NC4=CC=CC=C4 |
Solubility | 26 [ug/mL] |
Synonyms | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)- |
PubChem Compound | 826349 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume